molecular formula C19H13ClN6O4 B2374400 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-31-6

2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2374400
CAS No.: 899737-31-6
M. Wt: 424.8
InChI Key: NHXHFCIUHWXBRR-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound with a unique structure that combines various functional groups, offering significant potential in both chemical and biological research. Its molecular configuration involves a chlorinated nitrobenzamide core, fused with a pyrazolo[3,4-d]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound generally involves a multi-step synthesis. The process begins with the nitration of chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then reacted with appropriate reagents to introduce the pyrazolo[3,4-d]pyrimidine moiety. The final step involves the formation of the benzamide group through a reaction with 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine under suitable conditions such as basic or acidic catalysis.

Industrial Production Methods

Industrial synthesis of 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically follows similar steps but is optimized for scalability. High-pressure reactors, continuous flow techniques, and automated processes are employed to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be reduced under specific conditions to amine, while the other parts of the molecule remain intact.

  • Reduction: Chlorine substituent can be targeted for nucleophilic substitution reactions, altering the functionality of the compound.

  • Substitution: Various electrophilic or nucleophilic substitution reactions can occur, particularly at the chloro and nitro positions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Use of reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C).

  • Substitution: Conditions involving strong bases or acids, such as sodium hydride (NaH) or sulfuric acid (H2SO4).

Major Products

  • From Oxidation: Amine derivatives.

  • From Reduction: Modified derivatives of the benzamide core.

  • From Substitution: Various substituted benzamide compounds.

Scientific Research Applications

2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds its use across multiple domains, such as:

  • Chemistry: As a reagent in organic synthesis for creating complex molecules.

  • Biology: Used in biochemical assays to study enzyme interactions and protein functions.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the manufacture of dyes, pigments, and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets, such as:

  • Molecular Targets: Enzymes and receptors that regulate cellular processes.

  • Pathways Involved: Signal transduction pathways, apoptosis, and oxidative stress responses.

By binding to these targets, the compound can modulate biological activities, leading to its therapeutic effects or use as a research tool.

Comparison with Similar Compounds

When compared to structurally related compounds, 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique combination of functional groups that offer diverse reactivity and biological interactions.

Similar Compounds

  • 2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • 5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide

  • 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl-2-chloro-5-nitrobenzamide

These compounds share structural similarities but differ in specific substituents, leading to variations in their chemical properties and biological effects.

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Properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXHFCIUHWXBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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